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An In-depth Technical Guide to 2-
Bromoisovaleric Acid
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-Bromoisovaleric acid (also known as 2-bromo-3-methylbutanoic acid). It is a

valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals

and agrochemicals.[1] This document includes detailed information on its chemical identity,

physicochemical properties, spectral data, synthesis protocols, and safety information. The

content is structured to serve as a practical resource for researchers and professionals in the

fields of chemistry and drug development.

Chemical Identity and Physical Properties
2-Bromoisovaleric acid is a chiral α-halogenated monocarboxylic acid.[2] Its structure, featuring

a bromine atom on the carbon adjacent to the carboxyl group, imparts significant reactivity,

making it a versatile building block in chemical synthesis.[1]

Table 1: Chemical Identifiers of 2-Bromoisovaleric Acid
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Identifier Value

IUPAC Name 2-Bromo-3-methylbutanoic acid[3]

Synonyms
2-Bromoisovaleric acid, α-Bromoisovaleric acid,

2-Bromo-3-methylbutyric acid[3][4]

CAS Number 565-74-2[3][5]

Molecular Formula C₅H₉BrO₂[3][5]

Molecular Weight 181.03 g/mol [3]

Canonical SMILES CC(C)C(C(=O)O)Br[3]

InChI Key UEBARDWJXBGYEJ-UHFFFAOYSA-N[3]

Table 2: Physical Properties of 2-Bromoisovaleric Acid

Property Value Reference

Appearance

White to beige or pale cream

crystalline powder or chunks.

[6][7]

[6][7]

Melting Point 33.0-42.0 °C[5][6] [5][6]

Boiling Point 124-126 °C at 20 mmHg[4][8] [4][8]

Density
Approximately 1.421 g/cm³

(rough estimate)
[8]

Solubility

Soluble in alcohol and diethyl

ether; very slightly soluble in

water.[4][8][9]

[4][8][9]

pKa (Predicted) 3.00 ± 0.10 [8]

Flash Point 107 °C [8]

Chemical Properties and Reactivity
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2-Bromoisovaleric acid's chemical behavior is primarily dictated by the presence of the

carboxylic acid and the α-bromo functional groups.

Acidity: As a carboxylic acid, it can undergo typical reactions such as salt formation with

bases and esterification with alcohols.

Nucleophilic Substitution: The bromine atom at the α-position is a good leaving group,

making the compound susceptible to nucleophilic substitution reactions. This reactivity is

fundamental to its utility as a synthetic intermediate, allowing for the introduction of various

functional groups at the α-carbon.[1]

Stability: The compound is stable under normal conditions.[10] Incompatible materials

include strong oxidizing agents and strong bases.[11]

Experimental Protocols
Synthesis of 2-Bromoisovaleric Acid
Two common methods for the synthesis of 2-Bromoisovaleric acid are presented below.

This classic method involves the α-bromination of a carboxylic acid using bromine and a

phosphorus catalyst, such as phosphorus tribromide (PBr₃).

Experimental Workflow: Hell-Volhard-Zelinsky Synthesis
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Workflow for Hell-Volhard-Zelinsky Synthesis of 2-Bromoisovaleric Acid

Reaction Setup

Bromination

Work-up and Purification

Isovaleric Acid

Dry Round-Bottom Flask with Reflux Condenser and Gas Trap

PBr₃ (catalyst)

Add Bromine (Br₂) Dropwise

Heat to 70-72°C for 3.5 hours

Cool to Room Temperature

Vacuum Distillation

Collect 2-Bromoisovaleric Acid Fraction

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Bromoisovaleric acid via the Hell-Volhard-Zelinsky

reaction.
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Detailed Protocol:

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and

a gas absorption trap for the evolving hydrogen bromide (HBr) gas.

Charge the flask with isovaleric acid and a catalytic amount of phosphorus tribromide (PBr₃).

Bromination: Slowly add bromine to the reaction mixture. The reaction is typically

exothermic.

After the addition is complete, heat the mixture to 70-72°C and maintain this temperature for

approximately 3.5 hours.

Work-up: Cool the reaction mixture to room temperature.

Purification: The crude product is purified by vacuum distillation, collecting the fraction boiling

at 124-126 °C at 20 mmHg.

This method involves the saponification of diethyl isopropylmalonate, followed by bromination

and decarboxylation.

Experimental Workflow: Synthesis from Diethyl Isopropylmalonate
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Workflow for Synthesis from Diethyl Isopropylmalonate

Saponification

Acidification & Extraction

Bromination & Decarboxylation

Purification

Diethyl Isopropylmalonate

Heat to ~80°C

Potassium Hydroxide Solution

Evaporate to Dryness

Dissolve Residue in Water

Acidify with HCl at <10°C

Extract with Ether

Add Bromine to Ether Solution

Wash with Water and Dry

Heat to 125-130°C

Vacuum Distillation

2-Bromoisovaleric Acid

Click to download full resolution via product page
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Caption: Workflow for the synthesis of 2-Bromoisovaleric acid starting from diethyl

isopropylmalonate.

Detailed Protocol:

Saponification: Heat a solution of potassium hydroxide in water to approximately 80°C. Add

diethyl isopropylmalonate over about one hour. Evaporate the resulting solution to dryness.

Acidification: Dissolve the residue in water, cool to 0°C, and slowly acidify with concentrated

hydrochloric acid, keeping the temperature below 10°C.

Extraction: Extract the resulting isopropylmalonic acid with ether.

Bromination: To the ether solution, gradually add bromine. The reaction should proceed with

gentle boiling of the ether.

Work-up: Wash the ether solution with water and dry it over calcium chloride. Remove the

ether by distillation.

Decarboxylation: Heat the crude isopropylbromomalonic acid in an oil bath at 125-130°C

until carbon dioxide evolution ceases.

Purification: Purify the resulting 2-Bromoisovaleric acid by vacuum distillation.

Purification
Distillation: As mentioned in the synthesis protocols, vacuum distillation is an effective

method for purifying 2-Bromoisovaleric acid.

Recrystallization: For further purification, especially to obtain a solid product, recrystallization

from a suitable solvent can be employed.

Spectral Data
The following sections describe the expected spectral characteristics of 2-Bromoisovaleric acid

based on its structure and available data.

Table 3: Summary of Spectral Data
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Technique Key Features

¹H NMR

Signals expected for the methine proton

adjacent to the bromine, the methine proton of

the isopropyl group, the methyl protons of the

isopropyl group, and the carboxylic acid proton.

¹³C NMR

Resonances anticipated for the carbonyl carbon,

the carbon bearing the bromine, the isopropyl

methine carbon, and the two equivalent

isopropyl methyl carbons.

IR Spectroscopy

Characteristic absorptions for the O-H stretch of

the carboxylic acid (broad), the C=O stretch of

the carbonyl group, C-H stretches, and the C-Br

stretch.

Mass Spectrometry

The mass spectrum would show the molecular

ion peak, and fragmentation patterns

corresponding to the loss of bromine, the

carboxyl group, and cleavage of the alkyl chain.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Bromoisovaleric acid is expected to show the following signals:

A broad singlet for the carboxylic acid proton (-COOH), typically in the range of 10-13 ppm.

A doublet for the α-proton (-CHBr), shifted downfield due to the electronegativity of the

adjacent bromine and carbonyl group.

A multiplet for the β-proton (-CH(CH₃)₂).

Two doublets for the diastereotopic methyl protons (-CH(CH₃)₂) of the isopropyl group.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is expected to display four distinct signals corresponding to the

different carbon environments:
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C=O: The carbonyl carbon of the carboxylic acid, typically in the range of 170-185 ppm.

C-Br: The α-carbon attached to the bromine atom.

-CH-: The methine carbon of the isopropyl group.

-CH₃: The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromoisovaleric acid will exhibit characteristic absorption bands for its

functional groups:

O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the

hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the carbonyl

group of the carboxylic acid.

C-O Stretch: A band in the 1320-1210 cm⁻¹ region.

C-Br Stretch: Expected in the fingerprint region, typically between 600-500 cm⁻¹.

Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), 2-Bromoisovaleric acid is expected to show a

molecular ion peak (M⁺) at m/z 180 and 182, corresponding to the two isotopes of bromine

(⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Common fragmentation pathways would include:

Loss of a bromine radical (M - Br)⁺.

Loss of the carboxyl group (M - COOH)⁺.

Loss of the isopropyl group.

Biological Activity and Signaling Pathways
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Currently, there is a lack of significant published data on the specific biological activities or

involvement of 2-Bromoisovaleric acid in defined signaling pathways. Its primary role reported

in the scientific literature is that of a synthetic intermediate. It has been used to study the

conjugation of glutathione with (R)- and (S)-α-bromoisovaleric acid in rats.

Safety and Handling
2-Bromoisovaleric acid is classified as a hazardous substance.

Table 4: GHS Hazard Information

Hazard Class GHS Classification

Acute Toxicity, Oral H302: Harmful if swallowed[3]

Acute Toxicity, Dermal H312: Harmful in contact with skin[3]

Skin Corrosion/Irritation
H314: Causes severe skin burns and eye

damage[3]

Handling and Storage:

Use in a well-ventilated area, preferably in a chemical fume hood.[12][13]

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles,

and a lab coat.[12][13]

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][13]

Keep away from incompatible materials such as strong bases and oxidizing agents.[11]

First Aid Measures:

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally

lifting the upper and lower eyelids. Seek immediate medical attention.[12]

Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water.

Seek immediate medical attention.[12]
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Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate

medical attention.[12]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical

attention.[12]

Conclusion
2-Bromoisovaleric acid is a key synthetic intermediate with well-defined physical and chemical

properties. Its reactivity, particularly at the α-carbon, makes it a valuable precursor for a variety

of more complex molecules in the pharmaceutical and agrochemical industries. While its direct

biological activity is not extensively documented, its role in the synthesis of bioactive

compounds is significant. Proper handling and safety precautions are essential when working

with this corrosive and toxic compound. This guide provides a foundational resource for

researchers utilizing 2-Bromoisovaleric acid in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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